1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea
Brand Name: Vulcanchem
CAS No.: 1286726-89-3
VCID: VC4417089
InChI: InChI=1S/C16H15N3O2S/c20-16(18-15-7-4-10-22-15)19(12-14-6-3-9-21-14)11-13-5-1-2-8-17-13/h1-10H,11-12H2,(H,18,20)
SMILES: C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)NC3=CC=CS3
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.38

1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea

CAS No.: 1286726-89-3

Cat. No.: VC4417089

Molecular Formula: C16H15N3O2S

Molecular Weight: 313.38

* For research use only. Not for human or veterinary use.

1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea - 1286726-89-3

Specification

CAS No. 1286726-89-3
Molecular Formula C16H15N3O2S
Molecular Weight 313.38
IUPAC Name 1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-thiophen-2-ylurea
Standard InChI InChI=1S/C16H15N3O2S/c20-16(18-15-7-4-10-22-15)19(12-14-6-3-9-21-14)11-13-5-1-2-8-17-13/h1-10H,11-12H2,(H,18,20)
Standard InChI Key KLXBWADHQNDZOO-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)NC3=CC=CS3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct heterocycles:

  • Furan-2-ylmethyl: A five-membered oxygen-containing aromatic ring.

  • Pyridin-2-ylmethyl: A six-membered nitrogen-containing aromatic ring.

  • Thiophen-2-yl: A five-membered sulfur-containing aromatic ring.

These groups are linked via methylene bridges to the urea core, creating a planar yet sterically hindered configuration. The molecular formula is C₁₆H₁₅N₃O₂S, with a molecular weight of 313.38 g/mol .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₆H₁₅N₃O₂S
Molecular Weight313.38 g/mol
SMILESO=C(Nc1cccs1)N(Cc1ccccn1)Cc1ccco1
Topological Polar Surface Area74.9 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Synthetic Pathways

Multi-Step Organic Synthesis

The synthesis typically involves sequential nucleophilic substitutions and coupling reactions:

  • Formation of the pyridin-2-ylmethyl intermediate:

    • Pyridine-2-carbaldehyde undergoes reductive amination with ammonium acetate to yield pyridin-2-ylmethylamine.

  • Introduction of the furan-2-ylmethyl group:

    • Furan-2-carboxylic acid is converted to furan-2-ylmethyl chloride via thionyl chloride treatment, followed by coupling with the pyridin-2-ylmethylamine intermediate.

  • Urea bridge assembly:

    • Reaction of the bifunctional amine with thiophen-2-yl isocyanate under anhydrous conditions forms the urea linkage .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Pyridine-2-carbaldehyde, NaBH₄, EtOH78–85
2Furan-2-carboxylic acid, SOCl₂90
3Thiophen-2-yl isocyanate, DCM, RT65–72

Biological Activity and Mechanisms

Antimicrobial and Anticancer Effects

  • Furan-thiophene hybrids: Demonstrated MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Pyridylmethyl ureas: Induced apoptosis in HeLa cells (IC₅₀: 0.15 µg/mL) via mitochondrial membrane disruption .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Urea Derivatives

CompoundTarget ActivityIC₅₀/EC₅₀
1-Phenyl-3-(thiophen-2-ylmethyl)ureaα-Glucosidase inhibition12.3 µM
1-(Furan-2-ylmethyl)-3-(pyridin-3-yl)ureaAntileishmanial (L. donovani)8.7 µM
1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)ureaTheoretical DHFR binding affinity-9.2 kcal/mol (in silico)

Pharmacokinetic and Toxicity Considerations

ADMET Profiling

  • Absorption: High gastrointestinal permeability (logP = 2.1) but potential P-glycoprotein efflux .

  • Metabolism: Predicted CYP3A4-mediated oxidation of the furan ring .

  • Toxicity: Ames test predictions indicate low mutagenic risk (TA98/TA100: negative) .

Future Research Directions

  • In vitro validation of enzyme inhibition (e.g., DHFR, α-glucosidase).

  • In vivo pharmacokinetic studies to assess bioavailability and metabolite profiling.

  • Structure-activity relationship (SAR) optimization to enhance potency against bacterial and parasitic targets.

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